Vitamin K7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vitamin K7, also known as menaquinone-7, is a member of the vitamin K family, which is essential for various physiological processes in the human body. It is a fat-soluble vitamin that plays a crucial role in bone health and cardiovascular function. This compound is synthesized by certain bacteria in the gut and can also be obtained from dietary sources such as fermented foods like natto, cheese, and sauerkraut .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K7 involves the attachment of a hexaprenyl chain of “all-trans” configuration to a monoprenyl derivative of menadiol following a “1 + 6” synthetic strategy . This process requires specific reaction conditions to ensure the correct configuration and stability of the compound.

Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Bacillus subtilis, particularly the natto strain, is commonly used for this purpose. The fermentation process involves the use of surfactants to enhance the permeability of the cell membrane, thereby increasing the synthesis of this compound. The addition of 0.7% Tween-80 to the medium has been shown to significantly increase the extracellular and intracellular synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Vitamin K7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often require catalysts and specific solvents to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that retain its biological activity and enhance its stability for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Vitamin K7 has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a reagent in organic synthesis to study the effects of different chemical reactions on its structure and activity.

Biology:

- Plays a crucial role in the activation of proteins involved in calcium metabolism, such as osteocalcin and matrix Gla protein .

Medicine:

- Extensively studied for its role in bone health, cardiovascular health, and potential neuroprotective effects. It helps prevent the calcification of arteries and reduces the risk of osteoporosis .

Industry:

Wirkmechanismus

Vitamin K7 exerts its effects by activating specific proteins involved in calcium metabolism. One of the key proteins activated by this compound is osteocalcin, which plays a critical role in the mineralization of bone tissue. By activating osteocalcin, this compound ensures that calcium is properly deposited in the bones, promoting bone strength and reducing the risk of osteoporosis .

Additionally, this compound activates matrix Gla protein, which inhibits the deposition of calcium in arterial walls, thereby reducing the risk of arterial stiffness and atherosclerosis .

Vergleich Mit ähnlichen Verbindungen

Vitamin K1 (Phylloquinone): Primarily found in green leafy vegetables and plays a crucial role in blood clotting.

Menaquinone-4 (MK-4): A subtype of Vitamin K2 with a shorter half-life compared to MK-7.

Uniqueness of Vitamin K7: this compound is unique due to its longer half-life and higher bioavailability compared to other forms of Vitamin K. This allows it to remain in the bloodstream for an extended period, exerting its beneficial effects over a sustained duration .

Eigenschaften

CAS-Nummer |

83-69-2 |

|---|---|

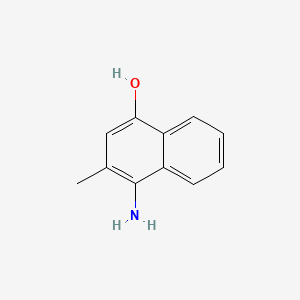

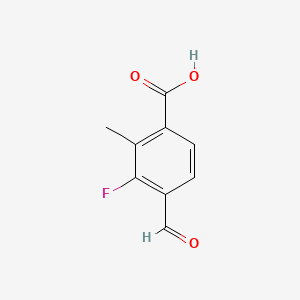

Molekularformel |

C11H11NO |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

4-amino-3-methylnaphthalen-1-ol |

InChI |

InChI=1S/C11H11NO/c1-7-6-10(13)8-4-2-3-5-9(8)11(7)12/h2-6,13H,12H2,1H3 |

InChI-Schlüssel |

YJRCNAAPGQBVFS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2C(=C1)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)

![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)

![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)